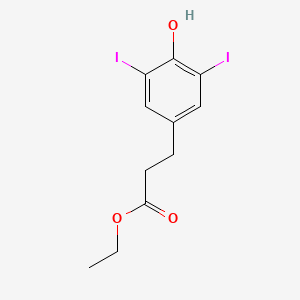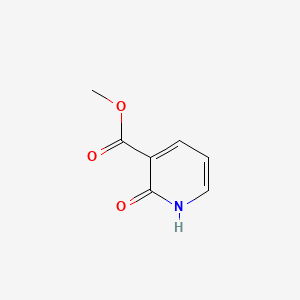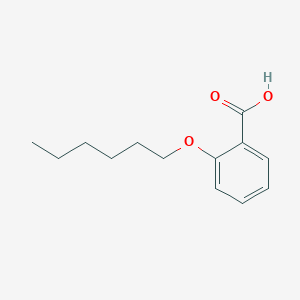
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate
Descripción general
Descripción
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is an organic compound with the molecular formula C11H12I2O3 It is characterized by the presence of two iodine atoms, a hydroxy group, and an ethyl ester group attached to a phenylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate can be synthesized through a multi-step process. One common method involves the iodination of 4-hydroxyphenylpropanoic acid, followed by esterification with ethanol. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve selective iodination. The esterification step is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the iodination of the phenylpropanoic acid derivative and subsequent esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The iodine atoms can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atoms play crucial roles in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate can be compared with other similar compounds, such as:
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the iodine atoms.
Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJJXQWPXUSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571517 | |
| Record name | Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189447-39-0 | |
| Record name | Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)









